![molecular formula C13H9NO B1222256 4-methylindeno[1,2-b]pyridin-5-one CAS No. 58787-04-5](/img/structure/B1222256.png)
4-methylindeno[1,2-b]pyridin-5-one
Overview
Description
4-methylindeno[1,2-b]pyridin-5-one is a 4-azafluorenone alkaloid isolated from the Annonaceae family, found in low concentrations. This compound and its analogs exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antimalarial properties .
Preparation Methods
Several synthetic methods have been developed for the preparation of onychine and its derivatives. The most prominent methodologies include:
Intramolecular Cyclizations: This method involves the formation of a ring structure within a molecule, which is a key step in synthesizing onychine.
Multicomponent Reactions: These reactions involve three or more reactants forming a product, which is a common approach in the synthesis of complex molecules like onychine.
Microwave-Assisted Multicomponent Reactions: This technique uses microwave radiation to accelerate chemical reactions, making the synthesis process more efficient.
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a substituted alkene, forming a cyclohexene system, which is crucial in the synthesis of onychine.
Chemical Reactions Analysis
4-methylindeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Reduction: The gain of electrons, typically using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions include various derivatives of onychine, which exhibit enhanced biological activities .
Scientific Research Applications
4-methylindeno[1,2-b]pyridin-5-one and its analogs have been extensively studied for their scientific research applications, including:
Mechanism of Action
The mechanism of action of onychine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, onychine has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
4-methylindeno[1,2-b]pyridin-5-one is part of the 4-azafluorenone family of alkaloids, which includes compounds such as polyfothine, cyathocaline, and isoursuline . These compounds share a similar tricyclic fused structure but differ in their substituents and biological activities. This compound is unique due to its specific substitution pattern and its broad range of pharmacological activities .
Properties
CAS No. |
58787-04-5 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |
InChI Key |
LTVBTVOAUQJJEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
| 58787-04-5 | |
Synonyms |
5H-indeno(1,2-b)pyridin-5-one onychine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)
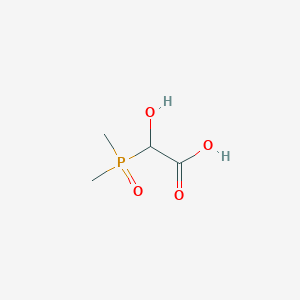
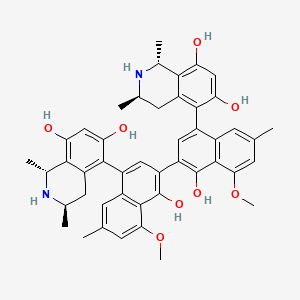
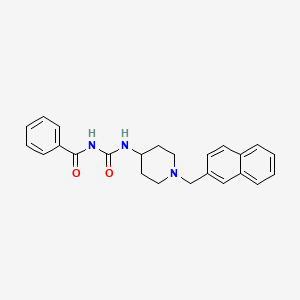
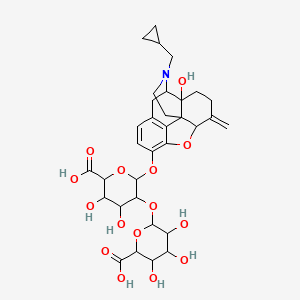
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)



![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)
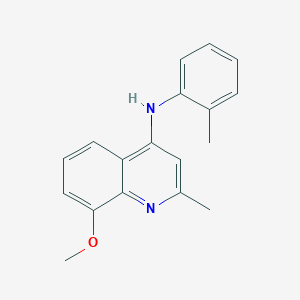
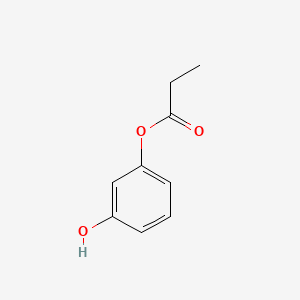
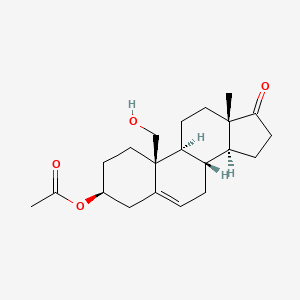
![2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate](/img/structure/B1222196.png)
